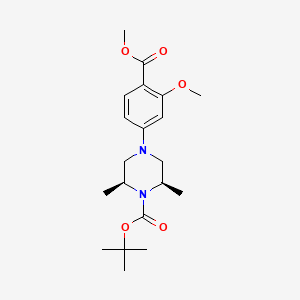
Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate is a complex organic compound with a piperazine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Ring: This can be achieved through a cyclization reaction involving appropriate diamines and dihaloalkanes.
Introduction of Substituents: The tert-butyl group, methoxy groups, and methoxycarbonyl group are introduced through various substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The methoxycarbonyl group can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or copper (Cu) salts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the methoxycarbonyl group can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting the central nervous system.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl (2S,6R)-4-(3-hydroxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate
- Tert-butyl (2S,6R)-4-(3-methoxy-4-(hydroxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate
Uniqueness
Tert-butyl (2S,6R)-4-(3-methoxy-4-(methoxycarbonyl)phenyl)-2,6-dimethylpiperazine-1-carboxylate is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C20H30N2O5 |
|---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
tert-butyl (2R,6S)-4-(3-methoxy-4-methoxycarbonylphenyl)-2,6-dimethylpiperazine-1-carboxylate |
InChI |
InChI=1S/C20H30N2O5/c1-13-11-21(12-14(2)22(13)19(24)27-20(3,4)5)15-8-9-16(18(23)26-7)17(10-15)25-6/h8-10,13-14H,11-12H2,1-7H3/t13-,14+ |
InChI-Schlüssel |
SVNPAHJCSIDRDO-OKILXGFUSA-N |
Isomerische SMILES |
C[C@@H]1CN(C[C@@H](N1C(=O)OC(C)(C)C)C)C2=CC(=C(C=C2)C(=O)OC)OC |
Kanonische SMILES |
CC1CN(CC(N1C(=O)OC(C)(C)C)C)C2=CC(=C(C=C2)C(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


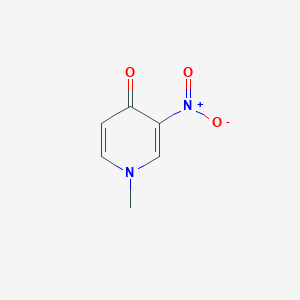
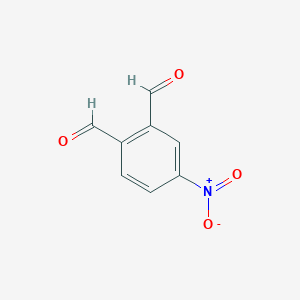
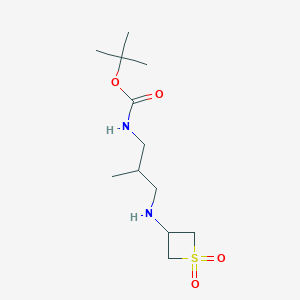

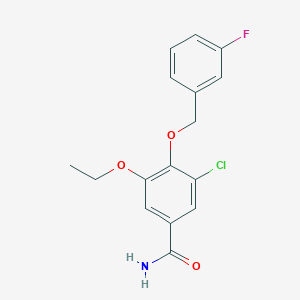
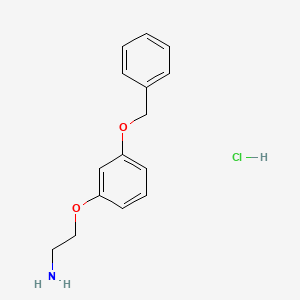
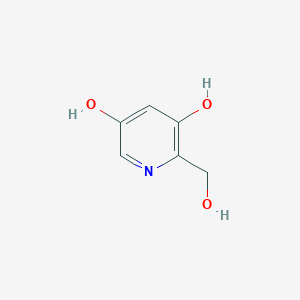
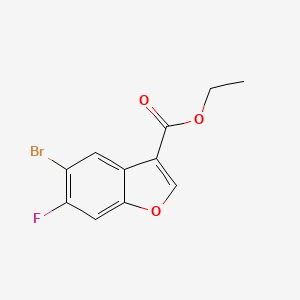
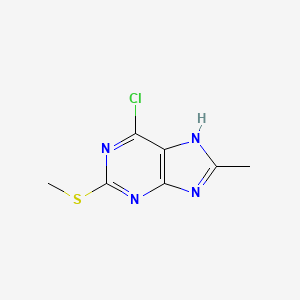
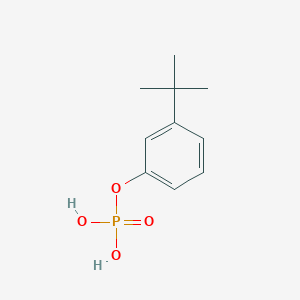
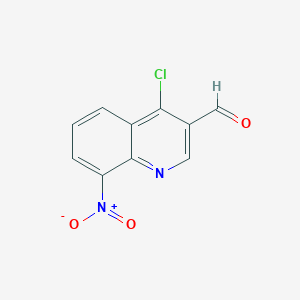

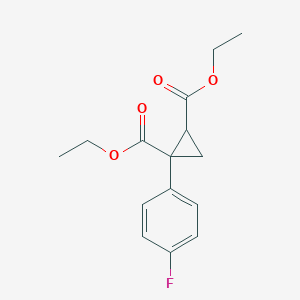
![(3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL](/img/structure/B13025860.png)
